molecular formula C13H18N2O4 B1459042 Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate CAS No. 1298108-48-1

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B1459042
CAS No.: 1298108-48-1
M. Wt: 266.29 g/mol
InChI Key: LUCNNIGCGMKFPA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a tert-butoxycarbonyl (Boc) protected amine group, a common strategy in synthetic organic chemistry to safeguard the amine functionality during multi-step synthesis. As a benzoate derivative, it serves as a versatile building block for the construction of more complex molecules. Its structural characteristics make it a potential intermediate in the synthesis of active pharmaceutical ingredients (APIs), similar to how related structures are used in the production of angiotensin II receptor antagonists like azilsartan and candesartan cilexetil . Researchers can utilize this compound in developing novel compounds for various therapeutic areas. Proper storage conditions should be observed to maintain stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNNIGCGMKFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound features two amino substituents on a benzoate core: a free amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. The synthetic approach typically involves:

  • Starting from methyl 3-amino-4-nitrobenzoate or methyl 3-hydroxy-4-nitrobenzoate derivatives.
  • Introduction of the Boc protecting group on the amino substituent.
  • Reduction of the nitro group to the amino group.
  • Esterification or maintenance of the methyl ester functionality.

Boc Protection of Amino Group

The Boc protection is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. The reaction is often conducted in solvents like tetrahydrofuran (THF) at low temperatures (0 °C) to control the reaction rate and avoid side reactions.

Example Procedure:

  • To a solution of the amino-substituted benzoate in THF, Boc2O is added dropwise with catalytic DMAP.
  • The mixture is stirred at 0 °C for 2 hours.
  • The reaction mixture is then diluted with water and extracted with ethyl acetate.
  • The organic layer is washed with aqueous citric acid, water, and brine, then dried and concentrated to yield the Boc-protected intermediate.

Reduction of Nitro Group to Amino Group

If the starting material contains a nitro group (e.g., methyl 3-nitro-4-(Boc-amino)benzoate), selective reduction is required to convert the nitro group to an amino group without affecting the Boc protection or ester functionality.

Common Reduction Methods:

  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
  • Use of Raney nickel as a catalyst under hydrogen atmosphere.
  • Chemical reducing agents like sodium borohydride (NaBH4) in the presence of catalysts.

The reduction is typically carried out in solvents such as ethyl acetate, methanol, or tetrahydrofuran at room temperature or slightly elevated temperatures.

Example:

  • Methyl 3-nitro-4-(Boc-amino)benzoate is dissolved in ethyl acetate.
  • Pd/C catalyst is added, and the mixture is stirred under hydrogen gas at atmospheric pressure.
  • After completion, the catalyst is filtered off, and the product is purified to yield methyl 4-amino-3-(Boc-amino)benzoate.

Alternative Synthetic Route via O-Alkylation and Hydrolysis

An alternative method involves the synthesis of related O-alkylated intermediates which are subsequently hydrolyzed to yield the target compound.

Key Steps:

  • O-Alkylation of methyl 4-nitro-3-hydroxybenzoate with tert-butyl (3-bromopropyl)carbamate in the presence of potassium carbonate and N,N-dimethylformamide (DMF).
  • The resulting methyl 4-nitro-3-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate is then subjected to ester hydrolysis using sodium hydroxide in methanol and tetrahydrofuran.
  • Subsequent reduction of the nitro group to the amino group yields the desired methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Boc Protection Boc2O, DMAP THF 0 °C, 2 h >85 Standard procedure for amino protection
Reduction of Nitro to Amino Pd/C, H2 gas Ethyl acetate Room temp 80-95 Selective reduction preserving Boc and ester
O-Alkylation tert-butyl (3-bromopropyl)carbamate, K2CO3 DMF Room temp to 50 °C ~33 Moderate yield, requires purification
Ester Hydrolysis NaOH (aq), MeOH/THF Methanol/THF Room temp 70-75 Converts ester to acid or modifies side chains

Analytical and Purification Notes

  • The Boc-protected intermediates and final products are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • Extraction and washing steps are critical to remove impurities such as unreacted starting materials, side products, and catalysts.
  • Purification is often achieved by recrystallization or column chromatography depending on the scale and purity requirements.

Summary of Research Findings

  • The Boc protection step is well-established and efficient, providing high yields and selectivity.
  • Reduction of nitro groups under mild catalytic hydrogenation conditions preserves the Boc group and ester functionality, enabling clean conversion to the amino derivative.
  • O-alkylation routes provide alternative pathways but may result in lower yields and require careful control of reaction conditions.
  • The choice of solvents, bases, and catalysts significantly influences the reaction outcome and purity of the final compound.
  • The synthetic methods are scalable and reproducible, suitable for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Deprotection Reactions: Common reagents include TFA, HCl, and other strong acids.

Major Products Formed

    Substitution Reactions: Products typically include substituted benzoate esters.

    Deprotection Reactions: The major product is the free amine derivative of the benzoate ester.

Scientific Research Applications

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate primarily involves its ability to undergo deprotection reactions to yield free amine groups. These free amine groups can then participate in further chemical reactions, such as forming peptide bonds in the synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, highlighting differences in substituents, synthetic yields, physical properties, and applications:

Compound Name Substituents Yield Physical Properties Applications References
This compound -NH₂ (C4), -Boc-NH (C3), -COOMe (C1) N/A Likely solid; Boc group enhances stability. Building block for DNA gyrase inhibitors, antimicrobial agents.
Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t) -Boc-NH (C4), -COOMe (C1) 55% White solid; mp 154–156°C. Distinct NMR peaks at δ 7.99–7.95 (aromatic protons) . Intermediate for peptidomimetics or polymer chemistry.
Methyl 4-amino-3-(benzyloxy)benzoate (4b) -NH₂ (C4), -OCH₂Ph (C3), -COOMe (C1) 93% Dark yellow solid; ¹H NMR: δ 5.17 (s, benzyloxy CH₂) . Precursor for antifungal/antibacterial agents.
Methyl 4-amino-3-(sec-butoxy)benzoate (4d) -NH₂ (C4), -OCH(CH₂CH₃)CH₂CH₃ (C3), -COOMe (C1) N/A Colorless amorphous solid; purified via column chromatography. Intermediate in solid-phase peptide synthesis.
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride -NH₂ (C4), -C(CH₃)₃ (C3), -COOMe (C1), HCl salt N/A Molecular weight 243.73; hydrochloride salt improves solubility. Biochemical reagent; potential in drug discovery.
Tert-butyl 4-amino-3-methylbenzoate -NH₂ (C4), -CH₃ (C3), -COO(t-Bu) (C1) N/A Molecular formula C₁₂H₁₇NO₂; tert-butyl ester increases steric hindrance. Biochemical reagent; structural studies.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity and Stability: The Boc-protected amino group in the target compound offers superior stability during synthetic steps compared to benzyloxy or sec-butoxy analogs, which require additional deprotection steps . Hydrochloride salts (e.g., methyl 4-amino-3-(tert-butyl)benzoate hydrochloride) exhibit enhanced aqueous solubility, advantageous for biological assays .

Synthetic Yields: Methyl 4-amino-3-(benzyloxy)benzoate achieves a high yield (93%) due to efficient nitro reduction and benzyloxy group retention . In contrast, Boc-protected derivatives (e.g., compound 3t) show moderate yields (~55%), likely due to steric challenges during protection .

Biological Relevance: Compounds with Boc-protected amino groups (e.g., methyl 4-amino-3-(2-((tert-butoxycarbonyl)amino)-1-phenylethoxy)benzoate) demonstrate potent activity against bacterial DNA gyrase, highlighting the Boc group’s role in target binding . Benzyloxy-substituted analogs (e.g., 4b) are preferred for antifungal applications, as the benzyl group may enhance membrane penetration .

Physical Properties :

  • Boc-protected derivatives generally form stable solids (e.g., compound 3t: mp 154–156°C), whereas hydrochloride salts (e.g., ) are hygroscopic and require controlled storage .

Biological Activity

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, also known by its CAS number 1298108-48-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 1298108-48-1

This compound is primarily studied for its role as an inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription. The inhibition of these enzymes can lead to bacterial cell death, making this compound a candidate for antibacterial applications.

Antibacterial Properties

Recent research has highlighted the antibacterial activity of this compound against various strains of bacteria. In studies assessing its efficacy, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<0.25
Enterococcus faecalis<0.03125
Klebsiella pneumoniae1–4
Acinetobacter baumannii1–4

These minimal inhibitory concentrations (MICs) indicate that the compound is effective at low concentrations, which is promising for its potential use in treating infections caused by multidrug-resistant (MDR) pathogens .

Case Studies

  • In Vivo Efficacy : A study conducted on mice infected with vancomycin-intermediate Staphylococcus aureus showed that treatment with this compound resulted in significant reductions in bacterial load, suggesting effective in vivo antibacterial activity .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound functions by stabilizing the DNA-enzyme complex during replication, thereby preventing the normal function of topoisomerases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound has favorable solubility and metabolic stability, which are essential for effective drug formulation. However, detailed toxicological assessments are still required to establish safety profiles.

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves sequential Boc protection and esterification. For example, Gu·HCl-catalyzed Boc protection of methyl 4-amino-3-aminobenzoate with (Boc)₂O in ethanol at 45°C for 40 minutes achieves 83% yield . Critical parameters include temperature control (to avoid premature deprotection) and solvent choice (ethanol for solubility vs. EtOAc/hexanes for purification). Side reactions like over-Boc protection or ester hydrolysis require monitoring via TLC .

Q. How is the compound characterized, and what spectroscopic markers confirm its structure?

  • Methodological Answer : Key characterization tools:
  • ¹H NMR : Distinct signals at δ 1.41 ppm (Boc tert-butyl group), δ 3.74 ppm (methyl ester), and aromatic protons (δ 7.83, 7.56 ppm) .
  • ¹³C NMR : Peaks at δ 167.0 ppm (ester carbonyl), δ 154.2 ppm (Boc carbonyl), and δ 80.5 ppm (Boc tert-butyl carbon) .
  • HPLC-MS : To confirm purity (>95%) and molecular weight (calculated for C₁₃H₁₇N₂O₄: 265.12 g/mol).

Q. What is the role of the Boc group in this compound’s reactivity?

  • Methodological Answer : The Boc group protects the secondary amine during multi-step syntheses (e.g., peptide couplings or functionalization at the aromatic ring). Deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free amine for downstream reactions .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during Boc protection of the secondary amine?

  • Methodological Answer : Competing N-Boc vs. O-Boc protection can occur. Using Gu·HCl as a catalyst selectively activates the amine for Boc coupling, minimizing ester group interference . Excess (Boc)₂O (1.1–1.5 eq) and controlled pH (neutral to mildly basic) further suppress side reactions.

Q. What strategies resolve solubility challenges during purification of this compound?

  • Methodological Answer : The compound’s polarity requires gradient chromatography (35–65% EtOAc in hexanes) for effective separation from unreacted starting materials or byproducts . Azeotropic drying with toluene removes residual water post-acid/base washes, improving crystallization efficiency .

Q. How to address contradictory NMR data when substituents alter aromatic proton splitting patterns?

  • Methodological Answer : Substituent electronic effects (e.g., electron-withdrawing Boc groups) deshield adjacent protons, causing downfield shifts. Compare with analogs like methyl 4-amino-3-(3,3-dimethylbut-1-yn-1-yl)benzoate (δ 7.83–6.58 ppm vs. δ 7.56–6.76 ppm in the target compound) to validate assignments .

Q. What applications exist for this compound in drug delivery systems?

  • Methodological Answer : Derivatives like (S)-methyl 4-amino-3-(2-amino-3-(4-(benzyloxy)phenyl)-propanamido)benzoate are used as prodrug carriers, leveraging the Boc group’s stability in physiological conditions until targeted enzymatic cleavage .

Q. How is this compound utilized in radioligand synthesis for PET imaging?

  • Methodological Answer : Analogous structures (e.g., RX-1 and RX-2) demonstrate its utility as a precursor for ¹¹C- or ¹⁸F-labeled probes targeting neurological receptors. Key steps include isotopic substitution at the methoxy or fluoromethoxy groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate
Reactant of Route 2
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Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.